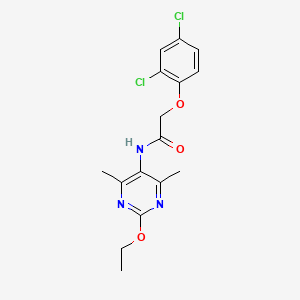
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and an ethoxy-dimethylpyrimidinyl group attached to an acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Acetamide Formation: The 2,4-dichlorophenol is then reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetamide.
Pyrimidine Derivative Synthesis: Separately, 2-ethoxy-4,6-dimethylpyrimidine is synthesized through the reaction of ethyl acetoacetate with guanidine.
Final Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetamide with the pyrimidine derivative under specific conditions, such as the presence of a base like sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Similar in structure but lacks the pyrimidine moiety.
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide: Similar but lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is unique due to the combination of its dichlorophenoxy and pyrimidine groups, which confer specific chemical properties and biological activities not found in simpler analogs.
生物活性
2-(2,4-Dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemicals known for their herbicidal and anti-inflammatory properties. Its structure can be analyzed as follows:
- Chemical Formula : C14H16Cl2N2O
- Molecular Weight : 303.19 g/mol
- IUPAC Name : this compound
Pharmacological Effects
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, leading to reduced production of pro-inflammatory mediators.
- Metabolic Pathway Disruption : Similar compounds disrupt metabolic pathways in plants by inhibiting the synthesis of essential amino acids or interfering with hormonal regulation.
Case Study 1: Anti-inflammatory Potential
A recent study synthesized various derivatives based on 2-(2,4-dichlorophenoxy)acetic acid and evaluated their binding to COX-2 through molecular docking studies. The results indicated that several derivatives had enhanced binding affinities compared to the parent compound, suggesting their potential as novel anti-inflammatory drugs .
Case Study 2: Herbicide Efficacy
Research into chloroacetanilide herbicides demonstrated that these compounds could significantly reduce weed populations in agricultural settings. Although direct studies on the specific compound are scarce, its structural analogs have shown promising results in field trials .
Data Table: Comparison of Biological Activities
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-4-23-16-19-9(2)15(10(3)20-16)21-14(22)8-24-13-6-5-11(17)7-12(13)18/h5-7H,4,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXLEPJOXOXPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














